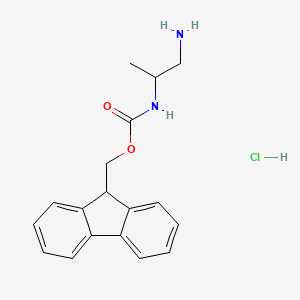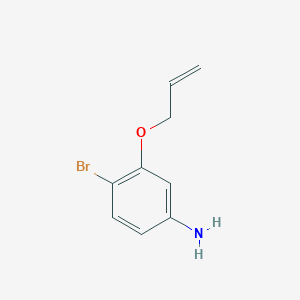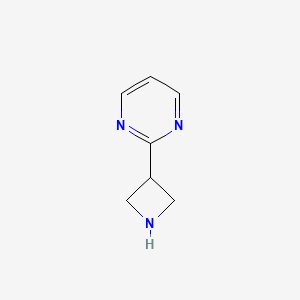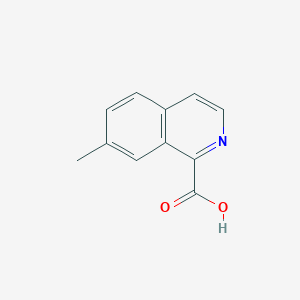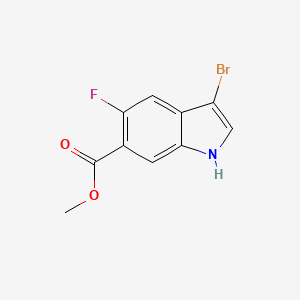![molecular formula C13H20Cl2N2 B12092483 [(1R,5S,6R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]methanamine dihydrochloride](/img/structure/B12092483.png)
[(1R,5S,6R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]methanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]methanamine dihydrochloride: is a chemical compound with the molecular formula C13H20Cl2N2
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]methanamine dihydrochloride typically involves the cyclization of appropriate precursors. One common method includes the cyclization of 1,5- and 1,6-enynes using metal-catalyzed reactions . These reactions provide the formation of both rings simultaneously in a single reaction and utilize easily accessible starting materials.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential interactions with biological targets. Its structure allows it to interact with various enzymes and receptors, making it a candidate for drug development .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. For example, similar compounds have been investigated for their antiviral, antibacterial, and anticancer properties .
Industry: In the industrial sector, this compound can be used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of [3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparación Con Compuestos Similares
3-azabicyclo[3.1.0]hexane derivatives: These compounds share a similar bicyclic structure and are often used in drug design and development.
Bicifadine: An analgesic that is structurally related and used for pain management.
Centanafadine: Used for the treatment of attention-deficit hyperactivity disorder (ADHD).
Uniqueness: The uniqueness of [3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]methanamine dihydrochloride lies in its specific structural configuration, which allows for unique interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields .
Propiedades
Fórmula molecular |
C13H20Cl2N2 |
|---|---|
Peso molecular |
275.21 g/mol |
Nombre IUPAC |
[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C13H18N2.2ClH/c14-6-11-12-8-15(9-13(11)12)7-10-4-2-1-3-5-10;;/h1-5,11-13H,6-9,14H2;2*1H/t11?,12-,13+;; |
Clave InChI |
KIHNELLZMRPRKP-MLOZCBHJSA-N |
SMILES isomérico |
C1[C@@H]2[C@@H](C2CN)CN1CC3=CC=CC=C3.Cl.Cl |
SMILES canónico |
C1C2C(C2CN)CN1CC3=CC=CC=C3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



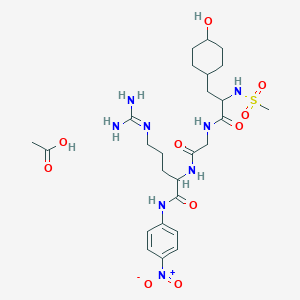

![[4,6,12,17,17-Pentamethyl-8-oxo-18-(3,4,5-trihydroxyoxan-2-yl)oxy-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosan-3-yl] acetate](/img/structure/B12092420.png)
